molecular formula C10H14N2O B12068835 5-(Azetidin-3-ylmethoxy)-2-methylpyridine

5-(Azetidin-3-ylmethoxy)-2-methylpyridine

Cat. No.: B12068835
M. Wt: 178.23 g/mol
InChI Key: ZNBBIFSIIJOEFT-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethoxy)-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-ylmethoxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine derivatives. One common method includes the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a starting material, which undergoes a series of reactions including aza-Michael addition and Suzuki–Miyaura cross-coupling to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-ylmethoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced pyridine rings.

Scientific Research Applications

5-(Azetidin-3-ylmethoxy)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylmethoxy)-2-methylpyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-ylmethoxy)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(azetidin-3-ylmethoxy)-2-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-10(6-12-8)13-7-9-4-11-5-9/h2-3,6,9,11H,4-5,7H2,1H3

InChI Key

ZNBBIFSIIJOEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC2CNC2

Origin of Product

United States

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